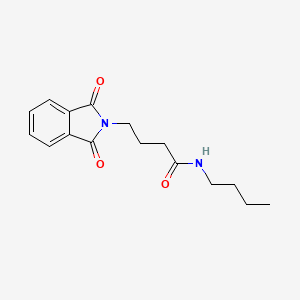
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- includes an isoindoline core with a butyramide group and two oxo groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This method involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- often employs green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene is one such method .
Chemical Reactions Analysis
Types of Reactions
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindoline derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide: Similar in structure but with diethyl groups instead of butyl groups.
N-Butyl-1,3-dioxo-2-isoindolinebutyramide: Another similar compound with slight variations in the substituent groups.
Uniqueness
2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74169-77-0 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-butyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-10-17-14(19)9-6-11-18-15(20)12-7-4-5-8-13(12)16(18)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,19) |
InChI Key |
JBEIPGCTDXRQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


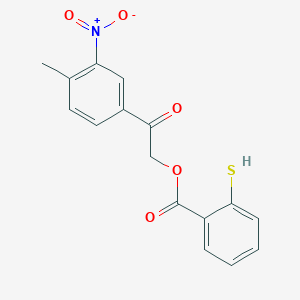
![3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)
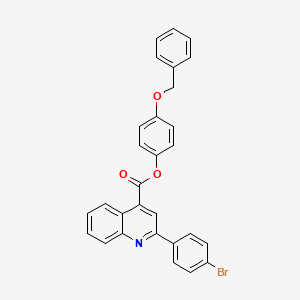
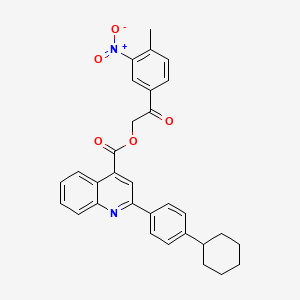
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)
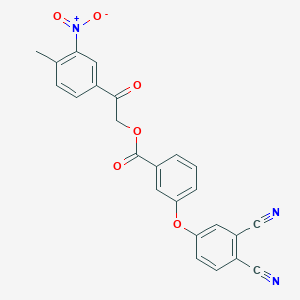
![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)
![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)
![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)
